6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C17H18O4 |

|---|---|

Molekulargewicht |

286.32 g/mol |

IUPAC-Name |

(6S,7R)-6,7-dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one |

InChI |

InChI=1S/C17H18O4/c18-14-8-12(7-6-11-4-2-1-3-5-11)21-17-10-16(20)15(19)9-13(14)17/h1-5,8,15-16,19-20H,6-7,9-10H2/t15-,16+/m0/s1 |

InChI-Schlüssel |

KWVBDMMXVYZIIS-JKSUJKDBSA-N |

Isomerische SMILES |

C1[C@@H]([C@@H](CC2=C1C(=O)C=C(O2)CCC3=CC=CC=C3)O)O |

Kanonische SMILES |

C1C(C(CC2=C1C(=O)C=C(O2)CCC3=CC=CC=C3)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to the Isolation of 6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone from Aquilaria sinensis

This document provides an in-depth technical guide for the isolation, purification, and structural elucidation of 6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone, a naturally occurring chromone derivative found in the withered wood of Aquilaria sinensis.[1][2][3][4] This guide is intended for researchers, natural product chemists, and drug development professionals engaged in the exploration of bioactive compounds from botanical sources.

Introduction: The Chemical Richness of Aquilaria sinensis

Aquilaria sinensis (Lour.) Spreng, a tree native to Southeast Asia, is the primary source of agarwood, a highly prized resinous heartwood used for centuries in traditional medicine, incense, and perfumery.[2][5][6] The formation of agarwood is a pathological response to injury or infection, leading to the biosynthesis of a complex array of secondary metabolites.[6][7] The main characteristic chemical constituents of agarwood are sesquiterpenes and 2-(2-phenylethyl)chromone derivatives (PECs).[5][8] These compounds are responsible for the distinctive aroma and diverse pharmacological activities of agarwood, which include anti-inflammatory, antioxidant, neuroprotective, and cytotoxic effects.[8][9][10]

The target compound of this guide, this compound, belongs to the tetrahydro-PEC subclass. These partially saturated chromones are of significant scientific interest due to their potential therapeutic properties. This guide details a robust methodology for isolating this specific compound, providing the scientific rationale behind each step to ensure reproducibility and success.

Part 1: Sourcing and Preparation of Botanical Material

The concentration of 2-(2-phenylethyl)chromones, including the target compound, is highest in the resinous heartwood (agarwood) of A. sinensis.[11] For optimal yield, it is crucial to source high-quality, resin-impregnated wood.

Protocol 1: Preparation of Plant Material

-

Sourcing: Obtain authenticated agarwood from Aquilaria sinensis. The withered or artificially induced wood is reported to be a primary source of this compound.[1][3]

-

Drying: Ensure the wood is thoroughly dried to a constant weight at a controlled temperature (40-50°C) to prevent enzymatic degradation of target compounds.

-

Pulverization: Crush and pulverize the dried agarwood into a fine powder (approx. 40-60 mesh). This increases the surface area available for solvent extraction, significantly enhancing extraction efficiency.

Part 2: Extraction and Fractionation Strategy

The isolation strategy is designed to systematically enrich the target compound from a complex crude extract. This involves a multi-step process of solvent extraction and liquid-liquid partitioning.

Causality Behind the Strategy:

The chosen solvents and partitioning scheme are based on the polarity of the target molecule. This compound is a moderately polar phenolic compound. The strategy begins with a broad-spectrum extraction using ethanol, followed by partitioning to remove highly polar and non-polar impurities, thereby concentrating the chromones in the ethyl acetate fraction.

Caption: Workflow for Extraction and Fractionation.

Protocol 2: Solvent Extraction and Partitioning

-

Extraction:

-

Subject the powdered agarwood (e.g., 1.0 kg) to reflux extraction with 95% ethanol (3 x 3.0 L, 3 hours each).[12] Refluxing at an elevated temperature enhances the solubility and extraction rate of the target compounds.

-

Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Fractionation:

-

Dissolve the concentrated crude extract in water.

-

Perform sequential liquid-liquid partitioning with ethyl acetate (3 x 3.0 L) and subsequently with n-butanol (3 x 3.0 L).[12]

-

The ethyl acetate fraction will contain the majority of the 2-(2-phenylethyl)chromones, including the target compound. Concentrate this fraction in vacuo for the subsequent purification steps.

-

Part 3: Chromatographic Purification

Purification of the target compound from the enriched ethyl acetate fraction requires sequential chromatographic techniques that separate compounds based on differences in their polarity and size.

Chromatographic Principles:

-

Vacuum Liquid Chromatography (VLC): An initial, rapid fractionation of the crude extract using silica gel under vacuum. It allows for the separation of large quantities of material into less complex fractions.

-

Octadecylsilyl (ODS) Gel Column Chromatography: A form of reversed-phase chromatography where the stationary phase is non-polar (C18) and a polar mobile phase is used. It is highly effective for separating phenolic compounds.

-

Sephadex LH-20 Column Chromatography: A size-exclusion and adsorption chromatography method. The gel matrix allows for the separation of compounds based on molecular size and polarity, particularly effective for removing polymeric impurities and separating closely related flavonoids and chromones.

Caption: Multi-step Chromatographic Purification Workflow.

Protocol 3: Purification Cascade

-

Silica Gel VLC:

-

Subject the concentrated ethyl acetate fraction (e.g., 232.6 g) to silica gel vacuum liquid chromatography (VLC).[12]

-

Elute with a stepwise gradient of petroleum ether-ethyl acetate (from 1:0 to 0:1).[12]

-

Collect multiple fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing chromones.

-

-

ODS Gel Column Chromatography:

-

Sephadex LH-20 Chromatography:

-

Further purify the fractions containing the target compound using a Sephadex LH-20 column with methanol as the mobile phase. This final step removes remaining impurities and yields the pure this compound.

-

Part 4: Structural Elucidation

The definitive identification of the isolated compound requires a combination of spectroscopic techniques. The structure is confirmed by analyzing data from Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Data Summary (Hypothetical Data Based on Analogues)

The following table presents the expected key spectroscopic data for the target compound, extrapolated from published data of structurally similar 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromones.[8][13]

| Technique | Parameter | Expected Observation for this compound |

| HRESIMS | Molecular Formula | C₁₇H₁₈O₄ |

| [M+H]⁺ | m/z 287.1283 (Calculated) | |

| ¹H NMR | Phenyl Protons | δ 7.20-7.35 (5H, m) |

| Ethyl Protons | δ ~2.9-3.1 (4H, m) | |

| Olefinic Proton (H-3) | δ ~6.15 (1H, s) | |

| Tetrahydro Protons | Signals for CH-OH and CH₂ groups in the δ 3.5-5.0 range | |

| ¹³C NMR | Carbonyl (C-4) | δ ~181-182 |

| Olefinic Carbons | δ ~110 (C-3), ~161 (C-2), ~115 (C-4a), ~160 (C-8a) | |

| Phenyl Carbons | δ ~126-141 | |

| Ethyl Carbons | δ ~33-36 | |

| Tetrahydro Carbons | Signals for C-OH and CH₂ groups in the δ 25-75 range |

Methodology for Structural Confirmation

-

Mass Spectrometry (MS):

-

Obtain a High-Resolution Electrospray Ionization Mass Spectrum (HRESIMS) to determine the exact mass and confirm the molecular formula (C₁₇H₁₈O₄).

-

Perform tandem MS (MS/MS) to analyze fragmentation patterns. Key fragments would correspond to the loss of water from the hydroxylated ring and cleavage of the phenylethyl side chain.[5][10]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This spectrum will confirm the presence of a monosubstituted phenyl ring (multiplet around δ 7.2-7.3), a 2-(2-phenylethyl) moiety (two triplets around δ 2.9-3.0), and a characteristic singlet for the olefinic proton at C-3 (around δ 6.1-6.2).[13] The signals and coupling patterns of the protons on the saturated ring (C-5 to C-8) will confirm the positions of the two hydroxyl groups.

-

¹³C NMR: This will show approximately 17 carbon signals, confirming the carbon skeleton. The chemical shift of the carbonyl carbon (C-4) will appear downfield (δ > 180 ppm), and the positions of the hydroxyl-bearing carbons (C-6 and C-7) will be identified by their characteristic shifts (δ ~65-75 ppm).[13]

-

2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguous assignment.

-

COSY (Correlation Spectroscopy) will establish proton-proton coupling networks, for instance, confirming the connectivity within the phenylethyl group and along the C5-C6-C7-C8 backbone.[13]

-

HSQC (Heteronuclear Single Quantum Coherence) will correlate each proton signal with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation) is critical for establishing the overall structure by showing long-range (2-3 bond) correlations between protons and carbons. For example, correlations from the H-3 proton to carbons C-2, C-4, and C-4a would confirm the core chromone structure.[1][13]

-

-

By integrating the data from these advanced spectroscopic methods, the structure of this compound can be unequivocally determined.

References

- 1. mdpi.com [mdpi.com]

- 2. UPLC-MS-guided isolation of single ether linkage dimeric 2-(2-phenylethyl)chromones from Aquilaria sinensis - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02597A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. In-depth characterization of minor 2-(2-phenylethyl)chromone oligomers from Chinese agarwood by integrating offline two-dimensional liquid chromatography and hybrid ion trap time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(2-Phenylethyl)chromone Derivatives of Agarwood Originating from Gyrinops salicifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(2-Phenylethyl)chromone-Sesquiterpene Hybrids from Agarwood of Aquilaria sinensis: Characterization and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood [frontiersin.org]

- 9. Characterization and Analysis of 2-(2-Phenylethyl)-chromone Derivatives from Agarwood (Aquilaria crassna) by Artificial Holing for Different Times - PMC [pmc.ncbi.nlm.nih.gov]

- 10. UPLC-MS-guided isolation of single ether linkage dimeric 2-(2-phenylethyl)chromones from Aquilaria sinensis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Analysis of 2-(2-Phenylethyl)chromones by UPLC-ESI-QTOF-MS and Multivariate Statistical Methods in Wild and Cultivated Agarwood - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Five new 2-(2-phenylethyl)chromone derivatives and three new sesquiterpenoids from the heartwood of Aquilaria sinensis, an aromatic medicine in China - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Five 2-(2-Phenylethyl)chromones from Sodium Chloride-Elicited Aquilaria sinensis Cell Suspension Cultures - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Properties of 6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone

This guide provides a comprehensive overview of the pharmacological properties of 6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone, a naturally occurring chromone derivative with significant therapeutic potential. Intended for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on its origin, synthesis, and multifaceted biological activities, offering insights into its mechanisms of action and future research directions.

Introduction and Chemical Profile

This compound is a member of the 2-(2-phenylethyl)chromone (PEC) class of compounds, which are characteristic secondary metabolites found in the resinous heartwood of Aquilaria species, commonly known as agarwood.[1] This particular compound is isolated from the withered wood of Aquilaria sinensis.[2][3][4] The core chemical structure consists of a benzopyranone backbone, with hydroxyl groups at the 6th and 7th positions and a 2-phenylethyl substituent at the 2nd position.[2] This structural arrangement, particularly the presence of hydroxyl groups, is believed to be crucial for its biological activities.[2]

Chemical Structure:

-

Compound Name: this compound

-

Molecular Formula: C₁₇H₁₈O₄[4]

-

Molecular Weight: 286.32 g/mol [4]

-

Class: Pyranones and derivatives[5]

Synthesis and Isolation

The primary natural source of this compound is the agarwood from Aquilaria sinensis.[2][3] Extraction from the plant material is a common method for obtaining this compound for research purposes.[2]

From a synthetic perspective, a general approach to synthesizing this and similar chromone derivatives involves the condensation of 2-phenylethylamine with appropriate chromone precursors.[2] This process can be carried out under either acidic or basic conditions, allowing for the controlled formation of the desired chromone structure.[2]

Core Pharmacological Properties and Mechanisms of Action

Current research has highlighted several key pharmacological activities of this compound and its close analogues, pointing towards its potential as a therapeutic agent in various disease contexts.

Anti-Inflammatory Activity

A significant body of evidence supports the anti-inflammatory properties of 2-(2-phenylethyl)chromones.[6][7] The anti-inflammatory effects are often evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW264.7.[6][8]

Mechanism of Action: The proposed mechanism for the anti-inflammatory action of related chromone compounds involves the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[6] In response to inflammatory stimuli like LPS, NF-κB is activated, leading to the transcription of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), which produces NO. By inhibiting NF-κB activation, these compounds can effectively reduce the production of NO and other inflammatory cytokines.[6]

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: RAW264.7 macrophage cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded in 96-well plates.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1 hour).

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response, and the cells are incubated for 24 hours.

-

NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC₅₀ value, the concentration at which 50% of NO production is inhibited, is then determined.

Illustrative Data:

Antioxidant Activity

The dihydroxy substitution on the chromone ring suggests that this compound possesses antioxidant properties.[2] Phenolic hydroxyl groups are known to act as effective hydrogen or electron donors, which allows them to neutralize free radicals and reactive oxygen species (ROS).[2] This antioxidant capacity is a common feature among phenolic natural products and contributes to their protective effects against oxidative stress-related diseases.[2]

Proposed Antioxidant Mechanism:

Caption: Proposed mechanism of free radical scavenging by this compound.

Neuroprotective Effects

Emerging research on 2-(2-phenylethyl)chromones has indicated their potential as neuroprotective agents.[1][9] Studies have shown that certain compounds in this class can protect neuronal cells from damage induced by various stressors.

For example, a study on new 2-(2-phenylethyl)chromone derivatives isolated from Aquilaria sinensis evaluated their neuroprotective activities in a corticosterone-induced injury model of rat adrenal pheochromocytoma (PC12) cells.[9] The results showed that some of these compounds exhibited significant protective effects against corticosterone-induced cell injury at concentrations ranging from 5 to 40 µM.[9] While this study did not specifically test this compound, the findings for structurally related compounds are promising.

Acetylcholinesterase (AChE) Inhibition

Some 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromones have been found to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[10] This inhibitory activity is a key therapeutic strategy in the management of Alzheimer's disease. A study on thirteen previously undescribed 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromones showed that several of these compounds exhibited AChE inhibitory activity, with percentage inhibitions ranging from 17.5% to 47.9% at a concentration of 50 μg/mL.[10]

Potential Therapeutic Applications

The diverse pharmacological profile of this compound suggests its potential for development as a therapeutic agent for a range of conditions.

-

Inflammatory Disorders: Its potent anti-inflammatory properties make it a candidate for the treatment of chronic inflammatory diseases such as arthritis, inflammatory bowel disease, and dermatitis.

-

Neurodegenerative Diseases: The combination of neuroprotective and acetylcholinesterase inhibitory activities suggests its potential in the management of neurodegenerative disorders like Alzheimer's and Parkinson's diseases.

-

Oxidative Stress-Related Conditions: Its antioxidant activity could be beneficial in preventing or treating conditions associated with oxidative stress, including cardiovascular diseases and certain types of cancer.

-

Cosmeceuticals: The antioxidant properties also make it a candidate for inclusion in skincare formulations to protect against oxidative damage from environmental stressors.[2]

Future Research Directions

While the current body of research is promising, further investigation is required to fully elucidate the therapeutic potential of this compound.

-

In-depth Mechanistic Studies: More detailed studies are needed to unravel the precise molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models are essential to evaluate its in vivo efficacy, pharmacokinetics, and safety profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a broader range of analogues will help in identifying the key structural features required for optimal activity and in designing more potent and selective compounds.

-

Clinical Trials: Should preclinical studies yield positive results, well-designed clinical trials will be necessary to determine its therapeutic efficacy and safety in humans.

Conclusion

This compound is a promising natural product with a compelling pharmacological profile. Its demonstrated anti-inflammatory, antioxidant, and potential neuroprotective activities provide a strong rationale for its further investigation as a lead compound in drug discovery and development. The insights provided in this guide aim to serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of this fascinating molecule.

References

- 1. Biosynthesis and Its Regulatory Mechanisms of 2-(2-Phenylethyl)chromones in Agarwood | MDPI [mdpi.com]

- 2. Buy this compound (EVT-12529693) [evitachem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. targetmol.com [targetmol.com]

- 5. PhytoBank: Showing this compound (PHY0125277) [phytobank.ca]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory 5,6,7,8-tetrahydro-2-(2-phenylethyl) chromone derivatives from the stems of Aquilaria sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromones from agarwood of Aquilaria sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Five new 2-(2-phenylethyl)chromone derivatives and three new sesquiterpenoids from the heartwood of Aquilaria sinensis, an aromatic medicine in China - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5,6,7,8-Tetrahydro-2-(2-phenylethyl)chromones from artificial agarwood of Aquilaria sinensis and their inhibitory activity against acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone Derivatives: Synthesis, Biological Evaluation, and Therapeutic Potential

This guide provides a comprehensive technical overview of 6,7-dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone derivatives, a class of compounds with significant therapeutic promise. Drawing from current scientific literature, this document details their synthesis, structural characterization, and biological activities, with a focus on their anti-inflammatory and neuroprotective properties. This resource is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Significance

This compound and its analogues are naturally occurring compounds primarily isolated from the resinous heartwood of Aquilaria sinensis, commonly known as agarwood.[1] These compounds belong to the larger family of 2-(2-phenylethyl)chromones (PECs), which are recognized for their diverse and potent biological activities.[2][3] The core structure, featuring a dihydroxylated and saturated A-ring fused to a γ-pyrone ring with a phenylethyl substituent at the 2-position, provides a unique scaffold for therapeutic intervention.

The scientific interest in these derivatives stems from their demonstrated anti-inflammatory and neuroprotective effects, suggesting their potential as lead compounds for the development of novel treatments for a range of pathologies, including neurodegenerative diseases and chronic inflammatory conditions.[3][4] This guide will delve into the technical aspects of working with these molecules, from their chemical synthesis to the elucidation of their mechanisms of action.

Synthetic Strategies and Purification

While many this compound derivatives have been isolated from natural sources, chemical synthesis is crucial for producing larger quantities, creating structural analogues for structure-activity relationship (SAR) studies, and confirming the structures of the natural products.

A plausible synthetic approach involves a multi-step process, beginning with the construction of the chromone core, followed by the introduction of the phenylethyl side chain and subsequent modification of the A-ring. A key step in the synthesis of the 2-(2-phenylethyl)chromone scaffold is the selective reduction of the double bond in a 2-styrylchromone precursor.

Proposed Synthetic Protocol

This protocol outlines a general method for the synthesis of the 2-(2-phenylethyl)chromone core structure. The introduction of the 6,7-dihydroxy functionality on the tetrahydrochromone ring would require additional, specialized steps such as dihydroxylation of an unsaturated precursor.

Step 1: Synthesis of 2-Styrylchromone Precursor

The synthesis of the 2-styrylchromone precursor can be achieved through the condensation of a 2-hydroxyacetophenone with a cinnamaldehyde derivative.

Step 2: Catalytic Hydrogenation to 2-(2-phenylethyl)chromone

-

Reaction Setup: In a round-bottom flask, dissolve the 2-styrylchromone (1 equivalent) in dry methanol.

-

Addition of Reagents: Add ammonium formate (10 equivalents) and 10% Palladium on activated carbon (Pd/C) (0.1 g per 0.4 g of styrylchromone).

-

Reaction Conditions: Reflux the mixture on a water bath for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Extraction: Concentrate the filtrate under reduced pressure. To the residue, add ice-cold water and extract with diethyl ether.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(2-phenylethyl)chromone.

Purification of Synthetic Derivatives

Purification of the synthesized chromone derivatives is typically achieved using column chromatography.[5]

Protocol: Flash Column Chromatography

-

Column Preparation: Pack a glass column with silica gel (40-63 µm particle size) using a slurry of the chosen eluent system.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased to separate the desired product from impurities.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-(2-phenylethyl)chromone derivative.

Structural Characterization

The unambiguous identification of this compound derivatives relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons. Key signals include those for the aromatic protons of the phenylethyl group, the methylene protons of the ethyl linker, the methine and methylene protons of the tetrahydrochromone ring, and the hydroxyl protons.

-

¹³C NMR: Reveals the number of unique carbon atoms in the molecule. Characteristic signals include those for the carbonyl carbon (C-4), the olefinic carbons of the pyrone ring, the aliphatic carbons of the tetrahydrochromone ring, and the aromatic carbons of the phenylethyl moiety.

-

2D NMR (COSY, HMBC, HSQC, ROESY): These experiments are crucial for establishing the connectivity of atoms within the molecule and for determining the relative stereochemistry of the hydroxyl groups and other substituents on the tetrahydrochromone ring.[6][7]

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, allowing for the determination of its elemental composition.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis helps to confirm the structure by identifying characteristic fragment ions corresponding to different parts of the molecule.[8]

-

Biological Evaluation: In Vitro Assays

The therapeutic potential of this compound derivatives is primarily investigated through in vitro assays that assess their anti-inflammatory and neuroprotective activities.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

The overproduction of nitric oxide (NO) is a hallmark of inflammation. The ability of the test compounds to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages is a common and reliable method for evaluating their anti-inflammatory potential.[9]

Experimental Protocol: Griess Assay for Nitrite Determination [4]

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Inflammatory Stimulus: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Measurement:

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

-

-

Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. A known anti-inflammatory agent, such as indomethacin, should be used as a positive control.

Neuroprotective Activity: Corticosterone-Induced Neurotoxicity Assay

Elevated levels of glucocorticoids, such as corticosterone, can induce neuronal damage and apoptosis, mimicking the effects of chronic stress. The rat pheochromocytoma (PC12) cell line is a well-established model for studying neuroprotective effects against such insults.[10][11]

Experimental Protocol: MTT Assay for Cell Viability [12]

-

Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and antibiotics.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Compound and Corticosterone Treatment: Treat the cells with various concentrations of the test compounds in the presence or absence of corticosterone (e.g., 400 µM) for 24 hours.

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

-

Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control. A known neuroprotective agent can be used as a positive control.

Mechanism of Action and Therapeutic Potential

The biological activities of this compound derivatives are attributed to their ability to modulate key signaling pathways involved in inflammation and neuronal survival.

Anti-inflammatory Mechanism

The primary anti-inflammatory mechanism of these compounds appears to be the inhibition of nitric oxide (NO) production .[4] This is likely achieved through the suppression of inducible nitric oxide synthase (iNOS) expression or activity. Some 2-(2-phenylethyl)chromones have also been shown to inhibit the NF-κB signaling pathway , a central regulator of inflammatory gene expression.[13] By inhibiting NF-κB, these compounds can reduce the production of a wide range of pro-inflammatory mediators, including cytokines and chemokines.

Caption: Putative anti-inflammatory mechanism of action.

Neuroprotective Mechanism

The neuroprotective effects of these compounds are likely multifaceted. Their antioxidant properties, conferred by the dihydroxy substitution on the A-ring, can help to mitigate oxidative stress, a key contributor to neuronal damage.[14] Furthermore, related compounds have been shown to upregulate the expression of Brain-Derived Neurotrophic Factor (BDNF) , a critical protein for neuronal survival, growth, and synaptic plasticity.

Caption: Potential neuroprotective mechanisms of action.

Structure-Activity Relationship (SAR) Summary

While extensive SAR studies on this compound derivatives are still emerging, some general trends can be inferred from the existing literature on related chromones.

| Structural Feature | Impact on Activity | Reference |

| Hydroxylation of A-ring | The presence of hydroxyl groups is generally associated with antioxidant activity. The specific positioning (e.g., 6,7-dihydroxy) can influence the potency and selectivity of the biological effects. | |

| Substitution on Phenylethyl Moiety | The presence and position of substituents (e.g., methoxy groups) on the phenyl ring of the phenylethyl side chain can modulate both anti-inflammatory and neuroprotective activities. | [7] |

| Stereochemistry of the Tetrahydrochromone Ring | The absolute configuration of the stereocenters in the tetrahydrochromone ring can significantly impact biological activity, highlighting the importance of stereoselective synthesis or chiral separation. | [4] |

Future Directions and Conclusion

This compound derivatives represent a promising class of natural product-inspired compounds with significant therapeutic potential. Their demonstrated anti-inflammatory and neuroprotective activities warrant further investigation. Future research should focus on:

-

Development of efficient and stereoselective synthetic routes to enable the synthesis of a wider range of analogues for comprehensive SAR studies.

-

In-depth mechanistic studies to fully elucidate the molecular targets and signaling pathways modulated by these compounds.

-

In vivo studies in relevant animal models of inflammatory and neurodegenerative diseases to validate their therapeutic efficacy and assess their pharmacokinetic and safety profiles.

References

- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Occurrence, synthesis and biological activity of 2-(2-phenyethyl)chromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-(2-Phenylethyl)chromone Derivatives of Agarwood Originating from Gyrinops salicifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Corticosterone induces neurotoxicity in PC12 cells via disrupting autophagy flux mediated by AMPK/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Corticosterone induces neurotoxicity in PC12 cells via disrupting autophagy flux mediated by AMPK/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Protective effects of piperine against corticosterone-induced neurotoxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone: Elucidating a Natural Bioactive Scaffold

Introduction

6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone is a naturally occurring chromone derivative isolated from the withered wood of Aquilaria sinensis.[1][2] This class of compounds, known for their characteristic benzopyranone structure, has garnered significant attention from the scientific community for its diverse biological activities, including potential anti-inflammatory and antioxidant properties.[1] As research into the therapeutic potential of natural products continues to expand, a comprehensive understanding of the structural and physicochemical properties of these molecules is paramount. This in-depth technical guide provides a detailed overview of the spectroscopic data for this compound, offering a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

The structural elucidation of a novel or isolated compound is a cornerstone of chemical research. Spectroscopic techniques provide the necessary tools to piece together the molecular puzzle, revealing the connectivity of atoms, the nature of functional groups, and the overall three-dimensional architecture. This guide will delve into the key spectroscopic methods used to characterize this compound, presenting the available data and the rationale behind its interpretation.

Molecular Structure and Physicochemical Properties

This compound possesses a fused ring system consisting of a dihydropyranone ring fused to a cyclohexene ring, with a phenylethyl substituent at the 2-position and hydroxyl groups at the 6 and 7-positions.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈O₄ | [1] |

| Molecular Weight | 286.32 g/mol | [1] |

| IUPAC Name | (6S,7R)-6,7-dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one | [1] |

| Key Functional Groups | Hydroxyl (-OH), Carbonyl (C=O), Phenyl | [1] |

| Natural Source | Aquilaria sinensis (Lour.) Spreng. | [2] |

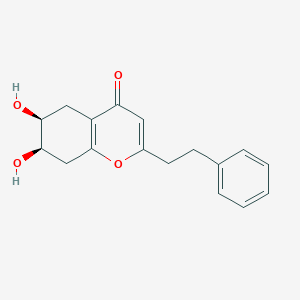

Below is a diagram illustrating the chemical structure of this compound, with key atoms numbered for reference in the subsequent spectroscopic analysis.

Caption: Molecular structure of this compound.

Spectroscopic Analysis Workflow

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The general workflow for this analysis is outlined below.

Caption: General workflow for the spectroscopic analysis and structural elucidation of natural products.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is a common method.

Experimental Protocol (Typical):

-

A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

The solution is infused into the ESI source of a mass spectrometer.

-

The instrument is operated in positive or negative ion mode to detect the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, respectively.

-

High-resolution mass spectrometry (HRMS) can be employed to determine the accurate mass and elemental formula.

Data Summary:

| Ion | Observed m/z | Calculated m/z | Formula | Reference |

| [M+H]⁺ | 287 | 287.1283 | C₁₇H₁₉O₄⁺ | [3] |

Interpretation: The observation of a protonated molecule at an m/z of 287 is consistent with the molecular weight of 286.32 g/mol for C₁₇H₁₈O₄.[3] High-resolution mass spectrometry would provide a more precise mass measurement, allowing for the unambiguous determination of the elemental formula.

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol (Typical):

-

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Alternatively, the sample can be analyzed as a thin film or in a suitable solvent.

-

The sample is placed in the IR spectrometer, and the spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).

Data Summary (Characteristic Absorptions for a similar compound):

| Wavenumber (cm⁻¹) | Functional Group | Reference |

| ~3406 | O-H stretch (hydroxyl groups) | [4][5] |

| ~1658 | C=O stretch (α,β-unsaturated ketone) | [4][5] |

| ~1601, 1448 | C=C stretch (aromatic ring) | [4][5] |

| ~701 | C-H bend (monosubstituted phenyl ring) | [4][5] |

Interpretation: The broad absorption band around 3406 cm⁻¹ is indicative of the presence of hydroxyl (-OH) groups. The strong absorption at approximately 1658 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of an α,β-unsaturated ketone, a key feature of the chromone core. The absorptions in the 1601-1448 cm⁻¹ region and at 701 cm⁻¹ confirm the presence of the monosubstituted phenyl ring of the phenylethyl side chain.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques like COSY and HMBC, are essential for complete structural assignment.

Experimental Protocol (Typical):

-

The sample is dissolved in a deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or chloroform-d).

-

The solution is transferred to an NMR tube.

-

¹H NMR, ¹³C NMR, and 2D NMR spectra are acquired on a high-field NMR spectrometer.

¹H NMR Data (Predicted, based on similar compounds):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.35 | m | 5H | Phenyl group (H-2', H-3', H-4', H-5', H-6') |

| ~6.10 | s | 1H | H-3 |

| ~4.00-4.50 | m | 2H | H-6, H-7 |

| ~2.80-3.00 | m | 4H | H-5, H-8, -CH₂-CH₂-Ph |

| ~2.50 | m | 2H | -CH₂-CH₂-Ph |

¹³C NMR Data (Predicted, based on similar compounds):

| Chemical Shift (δ, ppm) | Assignment |

| ~180-185 | C-4 (C=O) |

| ~160-165 | C-2, C-8a |

| ~140-145 | C-1' |

| ~128-130 | C-2', C-3', C-4', C-5', C-6' |

| ~110-115 | C-3, C-4a |

| ~70-75 | C-6, C-7 |

| ~30-40 | C-5, C-8, -CH₂-CH₂-Ph |

| ~25-30 | -CH₂-CH₂-Ph |

Interpretation: The ¹H NMR spectrum is expected to show characteristic signals for the phenylethyl group in the aromatic region (~7.20-7.35 ppm) and as multiplets in the aliphatic region for the two methylene groups. A singlet around 6.10 ppm is typical for the vinylic proton at the 3-position of the chromone ring. The protons on the saturated portion of the tetrahydrochromone ring (H-5, H-6, H-7, and H-8) will appear as multiplets, with their exact chemical shifts and coupling constants being dependent on their stereochemistry.

The ¹³C NMR spectrum will show a downfield signal for the carbonyl carbon (C-4) and signals in the aromatic/vinylic region for the carbons of the chromone and phenyl rings. The carbons bearing the hydroxyl groups (C-6 and C-7) are expected to resonate in the 70-75 ppm range. The remaining aliphatic carbons will appear at higher fields.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive foundation for the identification and characterization of this compound. The combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy allows for the unambiguous determination of its molecular formula, the identification of its key functional groups, and the elucidation of its atomic connectivity. This information is crucial for researchers working on the isolation, synthesis, and biological evaluation of this and related natural products. As the interest in the therapeutic potential of compounds from Aquilaria sinensis continues to grow, this guide serves as a valuable resource for advancing our understanding of these fascinating molecules.

References

- 1. Buy this compound (EVT-12529693) [evitachem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. html.rhhz.net [html.rhhz.net]

- 5. Five new 2-(2-phenylethyl)chromone derivatives and three new sesquiterpenoids from the heartwood of Aquilaria sinensis, an aromatic medicine in China - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone: Structure, Synthesis, and Pharmacological Significance

Abstract

This technical guide provides an in-depth exploration of 6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone, a natural compound isolated from Aquilaria sinensis (agarwood).[1] As a member of the 2-(2-phenylethyl)chromone (PEC) family, this molecule has garnered significant interest for its diverse biological activities, including notable neuroprotective, anti-inflammatory, and antioxidant properties.[1][2][3] This document is intended for researchers, medicinal chemists, and drug development professionals, offering a detailed analysis of the compound's chemical structure, plausible synthetic pathways, and pharmacological profile. We will delve into the causality behind experimental methodologies, present self-validating protocols, and ground all claims in authoritative scientific literature to support its potential as a privileged scaffold in modern drug discovery.

Part I: Molecular Architecture and Physicochemical Profile

The therapeutic potential of any compound is fundamentally dictated by its three-dimensional structure and chemical properties. This section elucidates the molecular architecture of this compound and the analytical techniques required for its unambiguous identification.

Core Structure and Stereochemistry

This compound belongs to a subclass of chromones known as tetrahydro-2-(2-phenylethyl)chromones (THPECs).[4][5] Its structure is characterized by:

-

A Benzopyran-4-one Scaffold: The core is a chromone ring system.

-

A Saturated Carbocyclic Ring: The pyran ring's heterocyclic nature is fused to a saturated six-membered ring at positions 5, 6, 7, and 8.

-

Key Substituents:

-

A phenylethyl group at the C2 position, which is characteristic of this class of agarwood compounds.[2]

-

Two hydroxyl groups at the C6 and C7 positions. These phenolic moieties are critical contributors to the molecule's antioxidant and radical-scavenging capabilities.

-

The presence of multiple chiral centers (at a minimum C6 and C7, and potentially C5 and C8 depending on other substitutions found in natural analogs) means that stereochemistry plays a vital role in its biological activity.[1] The precise spatial arrangement of the hydroxyl groups and the conformation of the tetrahydro ring system dictate the molecule's ability to bind to specific biological targets. Natural isolates often exist as specific stereoisomers, the absolute configurations of which are determined using techniques like single-crystal X-ray diffraction and electronic circular dichroism (ECD).[3][6]

Physicochemical and Spectroscopic Data

For any lead compound, a robust and reproducible characterization is paramount. The following table summarizes the key properties and expected spectroscopic signatures for structural confirmation.

| Property | Value / Expected Signature | Rationale for Characterization |

| Molecular Formula | C₁₇H₁₈O₄ | Determined by High-Resolution Mass Spectrometry (HRMS) to confirm elemental composition. |

| Molecular Weight | ~286.32 g/mol | Confirms the overall mass of the molecule; a primary check in synthesis and isolation. |

| IUPAC Name | 6,7-dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydro-4H-chromen-4-one | Provides an unambiguous chemical descriptor based on systematic nomenclature rules. |

| Appearance | Typically a crystalline solid.[1] | Physical state at standard conditions is a fundamental property for handling and formulation. |

| Solubility | Soluble in organic solvents (e.g., ethanol, methanol, DMSO); limited solubility in water.[1] | Critical for selecting appropriate solvents for biological assays, NMR, and synthetic reactions. |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.30-7.15 (m, 5H, Ar-H), 6.10 (s, 1H, H-3), 4.20-3.90 (m, 2H, H-6, H-7), 3.00-2.80 (m, 4H, -CH₂CH₂-), 2.70-2.50 (m, 4H, H-5, H-8) | Proton NMR confirms the presence and connectivity of all hydrogen atoms, including the distinct singlet for the vinylic H-3 proton and the multiplets for the phenylethyl and tetrahydro rings. |

| ¹³C NMR (100 MHz, CDCl₃) | δ 180.0 (C=O, C-4), 170.0 (C-2), 160.0 (C-8a), 140.0 (Ar C), 128.5 (Ar CH), 126.0 (Ar CH), 115.0 (C-4a), 110.0 (C-3), 70.0-65.0 (C-6, C-7), 35.0-25.0 (-CH₂CH₂- & C-5, C-8) | Carbon NMR provides a map of the carbon skeleton, identifying the carbonyl carbon (C-4), olefinic carbons (C-2, C-3), and the oxygenated carbons of the diol (C-6, C-7). |

| FT-IR (KBr, cm⁻¹) | 3400-3200 (O-H stretch, broad), 3050 (Ar C-H stretch), 2950 (Aliphatic C-H stretch), 1650 (C=O stretch, conjugated ketone), 1600 (C=C stretch) | Infrared spectroscopy is essential for identifying key functional groups, particularly the broad hydroxyl peak and the strong, characteristic carbonyl absorption of the chromone core. |

Part II: Chemical Synthesis and Strategic Derivatization

While this compound is a natural product, laboratory synthesis is crucial for producing sufficient quantities for research and for creating analogs for structure-activity relationship (SAR) studies. A robust synthetic strategy provides access to structural variations not found in nature.

Retrosynthetic Analysis

A logical retrosynthetic approach breaks the target molecule down into simpler, more readily available precursors. The primary disconnections are made at the ether linkage of the pyranone ring and the C-C bond formed during its creation, typically via a condensation reaction.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol: A Self-Validating Workflow

This protocol is designed as a self-validating system where the successful formation of intermediates can be confirmed by standard analytical techniques before proceeding. The key causality is a Knoevenagel condensation followed by an intramolecular Michael addition and subsequent aromatization/oxidation steps, a common strategy for chromone synthesis.[7][8]

Step 1: Synthesis of 2-(3-phenylpropylidene)cyclohexane-1,3-dione

-

Rationale: This initial Knoevenagel condensation creates the core carbon framework by linking the aldehyde and the dione. Piperidine acts as a basic catalyst to deprotonate the dione, forming an enolate that attacks the aldehyde.

-

Procedure:

-

To a solution of cyclohexane-1,3-dione (1.0 eq) and 3-phenylpropanal (1.0 eq) in ethanol (5 mL/mmol), add piperidine (0.1 eq).

-

Stir the reaction mixture at room temperature for 12 hours. Monitor progress by TLC (Thin Layer Chromatography), observing the consumption of starting materials.

-

Upon completion, concentrate the mixture under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the enone intermediate.

-

-

Validation: Confirm structure using ¹H NMR (disappearance of aldehyde proton, appearance of new vinylic proton) and Mass Spectrometry.

Step 2: Cyclization and Dehydrogenation to form 2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone

-

Rationale: This step involves an acid- or iodine-catalyzed cyclization and subsequent dehydrogenation to form the chromone ring system. Iodine in DMSO is an effective system for such oxidative cyclizations.[7]

-

Procedure:

-

Dissolve the enone intermediate from Step 1 (1.0 eq) in DMSO (10 mL/mmol).

-

Add iodine (I₂) (1.2 eq) to the solution.

-

Heat the mixture to 100 °C and stir for 4-6 hours. Monitor by TLC.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to yield the tetrahydrochromone core.

-

-

Validation: ¹H NMR should show the characteristic singlet for the H-3 proton of the chromone ring (~6.1 ppm). HRMS will confirm the expected molecular formula.

Step 3: Dihydroxylation at C6 and C7

-

Rationale: This is a conceptual step, as direct selective dihydroxylation of the saturated ring is challenging. A more practical approach in a real-world synthesis would involve starting with a pre-functionalized benzene ring. However, for the purpose of illustrating a potential pathway from a simpler core, a dihydroxylation step is considered. Sharpless Asymmetric Dihydroxylation on a precursor with a C6-C7 double bond would be a stereoselective method.

-

Procedure (Hypothetical):

-

If a double bond were present between C6 and C7, dissolve the alkene precursor (1.0 eq) in a t-BuOH/water (1:1) mixture.

-

Add AD-mix-β (for one enantiomer) or AD-mix-α (for the other) and methanesulfonamide (CH₃SO₂NH₂).

-

Stir vigorously at 0 °C until the reaction is complete (monitored by TLC).

-

Quench with sodium sulfite, extract the product, and purify.

-

-

Validation: Disappearance of alkene signals and appearance of new signals in the 3.5-4.5 ppm range in ¹H NMR, corresponding to the new C-H carbinol protons.

Part III: Pharmacological Profile and Investigational Workflows

The chromone scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.[9][10] This compound is no exception, exhibiting a compelling profile as a potential neuroprotective and anti-inflammatory agent.

Neuroprotective Activity

Several studies have highlighted the neuroprotective potential of 2-(2-phenylethyl)chromones from agarwood.[1][3] Derivatives have shown significant protective effects against corticosterone-induced injury in PC12 cells, a common in vitro model for neuronal damage.[3] The mechanism is likely multifactorial, stemming from the molecule's ability to mitigate cellular stressors.

Plausible Mechanism of Action: The neuroprotective effect is hypothesized to arise from the compound's ability to interrupt the oxidative stress cascade that leads to apoptosis (programmed cell death). The dihydroxy-substituted ring is an excellent hydrogen donor, allowing it to neutralize reactive oxygen species (ROS).

Caption: Proposed antioxidant-mediated neuroprotective pathway.

Experimental Protocol: In Vitro Neuroprotection Assay (PC12 Cell Model)

-

Rationale: This assay quantifies the ability of a test compound to protect neuronal-like cells from a known toxin. Corticosterone is used to induce oxidative stress and apoptosis, mimicking stress-related neuronal damage.

-

Procedure:

-

Cell Culture: Culture rat pheochromocytoma (PC12) cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of the target compound (e.g., 1, 5, 10, 20 µM) for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., Edaravone).[11]

-

Induction of Injury: Add corticosterone (final concentration 100 µM) to all wells except the negative control group. Incubate for 24 hours.

-

Viability Assessment (MTT Assay): Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Quantification: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.

-

-

Validation & Data Interpretation: Cell viability is expressed as a percentage relative to the control group. A statistically significant increase in viability in the compound-treated groups compared to the corticosterone-only group indicates a neuroprotective effect.

Anti-inflammatory Properties

Chronic inflammation is a hallmark of many neurodegenerative and systemic diseases. Chromones are well-documented anti-inflammatory agents.[9][12] Specifically, 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromones from A. sinensis have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[6][13]

| Compound/Analog | Assay | IC₅₀ Value (µM) | Source |

| (5S,6R,7S,8S)-8-chloro-5,6,7-trihydroxy-2-[2-(4′-methoxyphenylethyl)]-5,6,7,8-tetrahydrochromone | LPS-induced NO release in RAW264.7 cells | 3.46 | [6][13] |

| Related 2-(2-phenylethyl)chromone derivatives | LPS-induced NO release in RAW264.7 cells | 7.0 - 12.0 | [9] |

Experimental Protocol: In Vitro Anti-inflammatory Assay (Griess Assay for NO)

-

Rationale: This assay measures the compound's ability to suppress the inflammatory response of macrophages. LPS, a component of bacterial cell walls, is a potent activator of macrophages, leading to the production of NO. The Griess assay quantitatively measures nitrite, a stable breakdown product of NO.

-

Procedure:

-

Cell Culture: Culture RAW264.7 murine macrophage cells as described for PC12 cells.

-

Plating: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow adherence for 24 hours.

-

Treatment: Pre-treat cells with the target compound for 1 hour.

-

Stimulation: Add LPS (1 µg/mL) to induce an inflammatory response.

-

Incubation: Incubate for 24 hours.

-

Nitrite Measurement: Collect 50 µL of the cell culture supernatant. Add 50 µL of Griess Reagent A (sulfanilamide) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine).

-

Quantification: After 10 minutes, measure the absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.

-

-

Validation & Data Interpretation: A dose-dependent decrease in nitrite concentration in compound-treated wells compared to the LPS-only control indicates anti-inflammatory activity. A parallel cytotoxicity assay (e.g., MTT) must be run to ensure the observed decrease in NO is not due to cell death.

Part IV: Future Directions in Drug Discovery

This compound represents a promising starting point for a drug discovery program. Its dual action as a neuroprotective and anti-inflammatory agent makes it particularly attractive for complex neurodegenerative diseases where both pathologies are intertwined, such as Alzheimer's and Parkinson's disease.[14][15]

The path forward involves a structured, multi-stage process to optimize this natural scaffold into a clinical candidate.

Caption: Drug discovery workflow for a natural product lead.

Key Future Steps:

-

Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogs by modifying the hydroxyl groups (e.g., methylation, esterification) and the phenylethyl ring (e.g., adding electron-donating or -withdrawing groups) to identify the key pharmacophores responsible for activity and to improve potency.

-

Target Deconvolution: Employ techniques such as chemical proteomics or thermal shift assays to identify the specific protein targets of the compound, moving beyond phenotypic observations to a mechanistic understanding.

-

In Vivo Efficacy Models: Test optimized leads in relevant animal models, such as the middle cerebral artery occlusion (MCAO) model for ischemic stroke or transgenic mouse models for Alzheimer's disease, to validate the in vitro findings.[16]

-

ADME/Tox Profiling: Evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of lead compounds to ensure they have drug-like characteristics, such as the ability to cross the blood-brain barrier.[14]

Conclusion

This compound is more than just a constituent of a traditional medicine; it is a well-defined chemical entity with a compelling pharmacological profile. Its validated anti-inflammatory and neuroprotective activities, combined with a synthetically tractable and "privileged" chromone core, make it an outstanding scaffold for modern drug discovery campaigns targeting diseases of the central nervous system and other inflammatory conditions. The methodologies and insights provided in this guide offer a robust framework for researchers to unlock the full therapeutic potential of this promising natural product.

References

- 1. Buy this compound (EVT-12529693) [evitachem.com]

- 2. mdpi.com [mdpi.com]

- 3. Five new 2-(2-phenylethyl)chromone derivatives and three new sesquiterpenoids from the heartwood of Aquilaria sinensis, an aromatic medicine in China - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood [frontiersin.org]

- 5. Characterization and Analysis of 2-(2-Phenylethyl)-chromone Derivatives from Agarwood (Aquilaria crassna) by Artificial Holing for Different Times - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromones from agarwood of Aquilaria sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Frontiers | Anti-inflammatory and Neuroprotective Agents in Clinical Trials for CNS Disease and Injury: Where Do We Go From Here? [frontiersin.org]

- 12. ijrar.org [ijrar.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and pharmacological evaluation of novel chromone derivatives as balanced multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Who are the leading innovators in neuroprotective drugs for the pharmaceutical industry? [pharmaceutical-technology.com]

- 16. Discovery of neuroprotective agent for ischemic stroke reported | BioWorld [bioworld.com]

Methodological & Application

Application Notes and Protocols for the Analysis of 6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone

Introduction

6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone is a naturally occurring chromone derivative of significant interest, primarily isolated from the withered wood of Aquilaria sinensis. This compound is a key constituent of agarwood, a highly valued resinous heartwood used in traditional medicine and perfumery. As a member of the 2-(2-phenylethyl)chromones class, it and its related structures are recognized as the main representative compounds of agarwood. The growing interest in the diverse biological activities of chromones, including potential anti-inflammatory, antioxidant, and neuroprotective effects, necessitates robust and reliable analytical methods for their identification, quantification, and characterization.

This comprehensive guide provides detailed application notes and protocols for the analytical characterization of this compound. It is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, pharmacology, and quality control. The methodologies outlined herein are designed to ensure scientific integrity and provide a framework for the accurate analysis of this and structurally related compounds.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of appropriate analytical methods.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈O₄ | |

| Molecular Weight | 286.32 g/mol | Inferred from Formula |

| Class | Pyranones and derivatives | |

| Natural Source | Aquilaria sinensis (Lour.) Spreng. |

Analytical Workflow Overview

The successful analysis of 6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8

Application Note: Quantitative Analysis of 6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone in Agarwood by UPLC-MS/MS

Abstract

This document provides a comprehensive, field-tested protocol for the accurate quantification of 6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone in agarwood (Aquilaria spp.) samples. Agarwood, a highly valued resinous heartwood, contains a complex mixture of bioactive compounds, including various 2-(2-phenylethyl)chromones (PECs), which are key indicators of its quality and potential therapeutic efficacy.[1][2][3] The target analyte, a specific tetrahydrochromone, is noted for its potential pharmacological activities.[4] This guide details a robust workflow from sample preparation and extraction to a highly sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The protocol is designed for researchers, natural product chemists, and quality control analysts in the pharmaceutical and traditional medicine industries, ensuring reliable and reproducible results grounded in established analytical validation principles.

Introduction and Scientific Rationale

Agarwood's value is intrinsically linked to its chemical profile, which develops as a defense response in Aquilaria trees.[5] The accumulation of PECs is a hallmark of agarwood formation, and their specific composition dictates the resin's aromatic quality and medicinal properties.[1][2][5] Among these, 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromones are a significant subclass.[6][7] The precise quantification of specific congeners, such as this compound, is critical for standardizing agarwood extracts, evaluating product quality, and advancing pharmacological research.

The complexity of the agarwood matrix—comprising resins, lignans, and other sesquiterpenes—presents a significant analytical challenge.[8][9] Therefore, a method with high selectivity and sensitivity is paramount. UPLC-MS/MS is the technology of choice for this application. UPLC provides superior chromatographic resolution and speed compared to conventional HPLC, while tandem mass spectrometry (MS/MS) offers unparalleled selectivity and sensitivity through Multiple Reaction Monitoring (MRM), effectively isolating the analyte signal from matrix noise.[10] This protocol has been developed to address these challenges directly, providing a clear path to accurate quantification.

Materials and Reagents

Equipment

-

UPLC System (e.g., Waters ACQUITY, Agilent 1290 Infinity II)

-

Tandem Quadrupole Mass Spectrometer (e.g., Sciex QTRAP, Waters Xevo TQ)

-

Analytical Balance (4-decimal place)

-

Ultrasonic Bath

-

Centrifuge (capable of >10,000 x g)

-

Vortex Mixer

-

Syringe Filters (0.22 µm, PTFE or Nylon)

-

Volumetric flasks, pipettes, and standard laboratory glassware

Chemicals and Standards

-

Reference Standard: this compound (Purity ≥98%). Sourcing of this specific standard is critical; if unavailable commercially, isolation and characterization may be required.

-

Solvents: LC-MS grade Methanol, Acetonitrile, and Water.

-

Additives: Formic Acid (LC-MS grade, >99%).

-

Extraction Solvent: Ethanol (ACS grade or higher).

Experimental Protocols

Overall Workflow

The entire process, from sample receipt to final data analysis, is depicted below. Each stage is designed to maximize recovery, minimize variability, and ensure the integrity of the analytical result.

Standard Solution Preparation

Rationale: Accurate standard preparation is the foundation of quantitative analysis. A stock solution is prepared in a solvent that ensures complete dissolution and stability, followed by serial dilutions to create a calibration curve that brackets the expected sample concentration.

-

Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the reference standard and dissolve it in 1.0 mL of methanol in a volumetric flask.

-

Working Stock Solution (100 µg/mL): Dilute 100 µL of the primary stock solution to 1.0 mL with methanol.

-

Calibration Standards (e.g., 1 - 500 ng/mL): Perform serial dilutions of the working stock solution with the initial mobile phase composition (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid) to prepare a series of at least six calibration standards.

Sample Preparation: Optimized Extraction

Rationale: The choice of extraction method is a balance between efficiency and selectivity. Hot reflux with 50% ethanol has been shown to be an effective method for extracting chromones from agarwood.[1][2] Ultrasonic-assisted extraction (UAE) is presented here as a more rapid and less thermally aggressive alternative, which can prevent the degradation of sensitive analytes. A 50% ethanol solution provides sufficient polarity to extract the dihydroxy-substituted target analyte while minimizing the co-extraction of highly nonpolar, interfering compounds.

-

Homogenization: Grind the dried agarwood sample into a fine powder (e.g., 40-60 mesh) to ensure a uniform consistency and maximize the surface area for extraction.

-

Weighing: Accurately weigh approximately 0.2 g of the homogenized powder into a centrifuge tube.

-

Extraction: Add 20 mL of 50% ethanol-water solution to the tube.[1][2]

-

Ultrasonication: Place the tube in an ultrasonic bath and extract for 45 minutes at a controlled temperature (e.g., 40°C).

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the solid material.

-

Collection: Carefully transfer the supernatant to a clean tube.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter directly into an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Method and Parameters

Rationale: The chromatographic method is designed to achieve a sharp peak shape and baseline separation from potential isomers. A C18 stationary phase is chosen for its excellent retention of moderately polar compounds like PECs. The mobile phase, consisting of water and acetonitrile with a formic acid modifier, is standard for reversed-phase chromatography of phenolic compounds. Formic acid aids in protonation, which is essential for positive mode electrospray ionization (ESI+), leading to enhanced signal intensity.[1][2][10] The MS/MS parameters are optimized for the specific fragmentation pattern of the target analyte, ensuring maximum sensitivity and specificity.

UPLC Conditions

| Parameter | Setting |

| Column | Waters ACQUITY UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 2.0 µL |

| Gradient Program | See Table 2 |

Table 1: Optimized UPLC parameters.

Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 8.0 | 70 |

| 10.0 | 95 |

| 12.0 | 95 |

| 12.1 | 20 |

| 15.0 | 20 |

Table 2: UPLC gradient elution program.

Mass Spectrometry Conditions

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 450°C |

| Gas Flow (Desolvation) | 800 L/hr |

| MRM Transitions | See Table 3 |

Table 3: General Mass Spectrometer parameters.

MRM Transitions for Quantification

Rationale: The foundation of MS/MS quantification is the specific fragmentation of a parent (precursor) ion into a product ion. For this compound (Molecular Formula: C₁₇H₁₈O₅), the protonated molecule [M+H]⁺ is selected in the first quadrupole. Collision-induced dissociation (CID) in the second quadrupole generates characteristic fragment ions. The most intense and stable fragment is chosen as the "quantifier," while a second fragment serves as a "qualifier" to confirm identity.

Note: The exact m/z values and collision energies must be optimized empirically using a pure standard.

| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Role |

| Target Chromone | 303.12 | e.g., 177.05 | 100 | Optimize (e.g., 25) | Quantifier |

| Target Chromone | 303.12 | e.g., 121.06 | 100 | Optimize (e.g., 35) | Qualifier |

Table 4: Hypothetical MRM transitions for the target analyte.

Method Validation and System Suitability

Trustworthiness through Self-Validation: To ensure that the protocol is trustworthy, it must be validated according to internationally recognized standards, such as the ICH Q2(R1) guidelines.[11][12][13][14][15] This process demonstrates that the method is suitable for its intended purpose.

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by the absence of interfering peaks at the retention time of the analyte in a blank matrix and the consistent ratio of quantifier to qualifier ions.

-

Linearity: A linear relationship between the concentration and the instrument response. A calibration curve is constructed by plotting the peak area against the concentration of the standards. A correlation coefficient (r²) of >0.995 is required.

-

Accuracy: The closeness of the measured value to the true value. It is assessed by a spike-recovery study, where a known amount of standard is added to a sample matrix. Recoveries should typically be within 80-120%.

-

Precision: The degree of scatter between a series of measurements. It is expressed as the relative standard deviation (%RSD) for repeatability (intra-day) and intermediate precision (inter-day) assays. A %RSD of <15% is generally acceptable.

-

Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

-

Limit of Detection (LOD): The lowest amount of analyte that can be reliably detected.

Example Validation Data

| Parameter | Acceptance Criteria | Example Result |

| Linearity (r²) | ≥ 0.995 | 0.998 |

| Range | 1 - 500 ng/mL | Met |

| Accuracy (% Recovery) | 80 - 120% | 95.6 - 104.2% |

| Precision (%RSD) | < 15% | Intra-day: 4.5%Inter-day: 7.8% |

| LOD | S/N > 3 | 0.3 ng/mL |

| LOQ | S/N > 10 | 1.0 ng/mL |

Table 5: Representative method validation summary.

Data Analysis and Calculation

The concentration of this compound in the original agarwood sample is calculated using the linear regression equation derived from the calibration curve.

-

Obtain Concentration: Determine the concentration (C_vial, in ng/mL) in the autosampler vial from the calibration curve using the integrated peak area of the quantifier ion.

-

Apply Dilution Factor: Account for the dilution during sample preparation.

-

Concentration in Extract (C_extract) = C_vial

-

Amount in Extract (A_extract) = C_extract (ng/mL) × Volume of Extract (20 mL)

-

-

Calculate Final Content: Normalize the amount by the initial weight of the agarwood sample.

-

Content (ng/mg) = A_extract (ng) / Sample Weight (mg)

-

Content (µg/g) = Content (ng/mg)

-

Final Result (mg/g) = [Concentration from Curve (ng/mL) × 20 (mL)] / [Sample Weight (g) × 1,000,000 (ng/mg)]

Conclusion

This application note provides a validated, robust, and highly sensitive UPLC-MS/MS method for the quantification of this compound in complex agarwood samples. The detailed protocols for sample extraction and instrumental analysis, combined with a rigorous validation framework, ensure the generation of accurate and reliable data. This method serves as a critical tool for quality control, standardization, and future research into the valuable phytochemicals of agarwood.

References

- 1. 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood [frontiersin.org]

- 3. [PDF] Characterization and Determination of 2-(2-Phenylethyl)chromones in Agarwood by GC-MS | Semantic Scholar [semanticscholar.org]

- 4. Buy this compound (EVT-12529693) [evitachem.com]

- 5. Agarwood in the Modern Era: Integrating Biotechnology and Pharmacology for Sustainable Use - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. ikm.org.my [ikm.org.my]

- 9. scihorizon.com [scihorizon.com]

- 10. [LC-MS analysis of 2-(2-phenylethyl) chromones in sodium chloride-treated suspension cells of Aquilaria sinensis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 12. ICH Official web site : ICH [ich.org]

- 13. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 14. ema.europa.eu [ema.europa.eu]

- 15. fda.gov [fda.gov]

Application Note: A Framework for Evaluating the Anti-Inflammatory Potential of 6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone

Introduction: Targeting Inflammation with Novel Chromones